molecular formula C18H25NO7S B607044 Deferitazole CAS No. 945635-15-4

Deferitazole

Cat. No.: B607044
CAS No.: 945635-15-4
M. Wt: 399.5 g/mol
InChI Key: AWHIMFSHNAAMBM-GOSISDBHSA-N
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Description

Deferitazole, also known as FBS-0701 and SPD-602, is a polyether derivative that has entered phase 1 and 2 clinical trials. It is designed to chelate iron, specifically targeting iron (III) ions. The compound displays high affinity and selectivity for iron (III), making it a potential therapeutic iron chelator .

Chemical Reactions Analysis

Deferitazole participates in various chemical reactions, including binding with trivalent metals and scavenging iron from labile sources. Here are some key points:

    Affinity for Iron (III): this compound exhibits a log β2 value of 33.39 ± 0.03, indicating strong binding to iron (III) ions.

    Other Trivalent Metals: It also binds to Al (III) and La (III) with high affinity.

    Divalent Cations: Its affinity for divalent cations is somewhat lower, except for Cu (II), which has a log β2 value of 25.5.

    Scavenging Iron: this compound efficiently scavenges iron from citrate and albumin, similar to other therapeutic iron chelators.

Scientific Research Applications

Deferitazole has been studied in various contexts:

    Beta-thalassemia: Investigated for its potential in treating transfusional iron overload.

    Hepatic Impairment and Impaired Renal Function: Explored for its effects in these conditions.

    Antimalarial Properties: Although not directly mentioned, its iron-chelating properties may have implications in malaria research.

Mechanism of Action

The exact mechanism by which deferitazole exerts its effects remains to be fully elucidated. it likely involves sequestering excess iron, preventing its harmful effects and oxidative stress. Molecular targets and pathways involved need further investigation.

Comparison with Similar Compounds

Deferitazole’s uniqueness lies in its high affinity for iron (III) and its stability under physiological conditions. Similar compounds include deferasirox, deferiprone, and desferrioxamine, but this compound’s distinct properties make it a promising candidate for iron chelation therapy.

Biological Activity

Deferitazole, a novel orally active iron chelator, has garnered attention for its potential therapeutic applications, particularly in conditions associated with iron overload such as beta-thalassemia and other transfusion-related disorders. This article delves into the biological activity of this compound, summarizing its physicochemical properties, mechanisms of action, safety and efficacy profiles from clinical trials, and relevant case studies.

This compound is characterized by its high affinity for iron(III), as demonstrated by a log β2\beta_2 value of 33.39 ± 0.03, indicating a strong capacity to form stable complexes with iron. It also exhibits significant binding to other trivalent metals such as aluminum (Al(III)) and lanthanum (La(III)), with log β2\beta_2 values of 26.68 and 21.55 respectively . The compound shows lower affinity for divalent cations, except for copper(II), which has a log β2\beta_2 value of 25.5 .

Table 1: Binding Affinities of this compound

Metal IonLog β2\beta_2 Value
Iron(III)33.39 ± 0.03
Aluminum(III)26.68
Lanthanum(III)21.55
Copper(II)25.5

This compound functions by chelating excess iron in the body, which is crucial in preventing the toxic effects associated with iron overload. The compound effectively scavenges iron from labile sources such as citrate and albumin, exhibiting efficiencies comparable to established iron chelators like deferasirox and desferrioxamine . Importantly, the Fe(III)(this compound)2_2 complex is stable under physiological conditions and does not engage in redox cycling, minimizing the risk of oxidative damage .

Clinical Trials and Safety Profile

This compound has undergone several phases of clinical trials to assess its safety and efficacy:

  • Phase I Trials : Initial studies indicated that this compound was well tolerated at doses up to 15 mg/kg/day for extended periods .
  • Phase II Trials : However, subsequent trials revealed significant safety concerns. Notably, higher doses required to achieve therapeutic effects were linked to peripheral neuropathies in patients . A critical evaluation led to the termination of further development due to these adverse effects.

Table 2: Summary of Clinical Trial Findings

Trial PhaseFindingsOutcome
Phase IWell tolerated at doses ≤ 15 mg/kg/dayProceeded to Phase II
Phase IIHigh incidence of peripheral neuropathiesTermination of development
Carcinogenicity StudyIndicated potential cancer risk in ratsClinical hold by FDA

Case Studies

Several case studies have documented the challenges faced during the development of this compound:

  • Carcinogenicity Concerns : A study conducted on rats indicated that this compound could induce carcinogenic effects, prompting the FDA to place a clinical hold on human trials .
  • Efficacy Challenges : In clinical settings, the need for high doses to achieve therapeutic efficacy raised concerns about safety, particularly regarding nerve damage . These findings underscored the necessity for a careful assessment of the therapeutic window for this compound.

Properties

CAS No.

945635-15-4

Molecular Formula

C18H25NO7S

Molecular Weight

399.5 g/mol

IUPAC Name

(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI Key

AWHIMFSHNAAMBM-GOSISDBHSA-N

SMILES

O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O

Canonical SMILES

CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FBS-0701;  FBS0701;  FBS 0701;  SPD-602;  SPD 602;  SPD602;  Deferitazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 50% (w/w) NaOH (13.88 mL, 266.02 mmol) in CH3OH (120 mL) was added to 13 (8.89 g, 20.80 mmol) in CH3OH (280 mL) with ice bath cooling. The reaction mixture was stirred at room temperature for 6 h, and the bulk of the solvent was removed by rotary evaporation. The residue was treated with dilute NaCl (300 mL) and the basic aqueous phase was cooled in ice, acidified with 2 N HCl to pH=2, and extracted with EtOAc (4×150 mL). After the EtOAc layers were washed with saturated NaCl (300 mL), glassware that was presoaked in 3 N HCl for 15 min was employed henceforth. After solvent removal by rotary evaporation, purification was done on C-18 reverse phase column, eluting with 50% aq. methanol and lyophilized to furnish 4.98 g of 9 (60%) as an orange oil: [α]20 +61.9°; 1H NMR (D2O) δ 1.77 (s, 3H), 3.35 (s, 3H), 3.56-3.62 (m, 3H), 3.64-3.73 (m, 4H), 3.75-3.89 (m, 2H), 3.92-3.96 (m, 2H), 3.99 (d, 1H, J=11.6), 4.25-4.31 (m, 2H), 6.99 (t, 1H, J=8.2), 7.26-7.33 (m, 2H); 13C NMR δ 24.52, 39.93, 59.07, 69.04, 69.83, 70.49, 70.64, 70.86, 71.97, 83.21, 116.33, 117.94, 118.50, 122.80, 147.67, 150.24, 172.38, 176.10; HRMS m/z calcd for C18H26NO7S, 400.1429 (M+H). found, 400.1413.
Name
Quantity
13.88 mL
Type
reactant
Reaction Step One
Name
13
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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